molecular formula C21H22ClN3O3 B2987526 4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1448061-10-6

4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2987526
CAS No.: 1448061-10-6
M. Wt: 399.88
InChI Key: UHETYISUFMUDGL-UHFFFAOYSA-N
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Description

4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a piperidine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chloropyridinyl Intermediate: This step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.

    Coupling with Piperidine: The chloropyridinyl intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.

    Formation of the Pyrrolidinone Moiety: The final step involves the coupling of the piperidine derivative with a phenylpyrrolidinone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridinyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

4-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-6-7-19(23-13-16)28-18-8-10-24(11-9-18)21(27)15-12-20(26)25(14-15)17-4-2-1-3-5-17/h1-7,13,15,18H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHETYISUFMUDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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